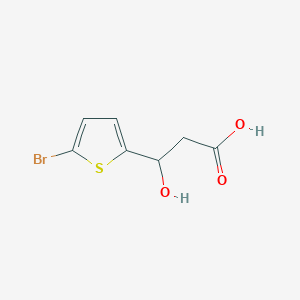

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid

Description

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid is a substituted propanoic acid derivative featuring a hydroxy group and a 5-bromo-substituted thiophene ring at the β-carbon.

Properties

Molecular Formula |

C7H7BrO3S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H7BrO3S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) |

InChI Key |

LPMVVLPNVBQKGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromothiophene is then subjected to a reaction with a suitable hydroxypropanoic acid precursor under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener and more sustainable methods, such as microwave-assisted synthesis, can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 3-(5-Bromothiophen-2-yl)-3-oxopropanoic acid.

Reduction: 3-(Thiophen-2-yl)-3-hydroxypropanoic acid.

Substitution: 3-(5-Methoxythiophen-2-yl)-3-hydroxypropanoic acid or 3-(5-Cyanothiophen-2-yl)-3-hydroxypropanoic acid.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Compounds :

3-(3-Hydroxyphenyl)-3-hydroxypropanoic Acid: Substituent: Phenyl group with a hydroxyl. Properties: Found in biological systems (e.g., milk), linked to flavor characteristics and autism biomarker studies .

3-(5-Bromo-2-methoxyphenyl)propanoic Acid: Substituent: Methoxy and bromo groups on phenyl. Properties: Used in research applications; methoxy group increases steric hindrance and alters electronic effects compared to thiophene .

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid: Substituent: Oxo group replaces hydroxy, bromo, and methoxy on phenyl. Properties: The oxo group increases acidity (pKa ~2–3 estimated) compared to hydroxypropanoic acids (pKa ~4–5) .

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid: Substituent: Fluorine and methyl groups on phenyl. Properties: Fluorine’s electronegativity enhances metabolic stability but reduces polarizability compared to bromothiophene .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid | 5-Bromo-thiophene, hydroxy | ~249.1 (calculated) | High lipophilicity, potential halogen bonding |

| 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | Phenyl, hydroxy | ~182.1 | Biologically active, zwitterionic |

| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | Bromo, methoxy-phenyl | ~259.1 | Steric hindrance, synthetic utility |

| 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid | Fluoro, methyl-phenyl | ~198.2 | Enhanced metabolic stability |

Biological Activity

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid (BTHPA) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of BTHPA, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

BTHPA is characterized by the presence of a bromothiophene moiety, which is known for enhancing biological activity through various mechanisms. The compound's structure can be represented as follows:

Antimicrobial Activity

Research has shown that BTHPA exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Salmonella typhi. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of BTHPA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Salmonella typhi | 64 µg/mL | Membrane disruption |

This data suggests that BTHPA could serve as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, BTHPA has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, such as human colorectal adenocarcinoma cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Anticancer Effects on Colorectal Adenocarcinoma

A recent case study examined the effects of BTHPA on HCT116 colorectal cancer cells. The findings revealed that treatment with BTHPA resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Table 2: Anticancer Effects of BTHPA on HCT116 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 5 |

| 25 | 70 | 20 |

| 50 | 50 | 45 |

These results suggest that BTHPA could be a promising candidate for further development as an anticancer agent.

The biological activity of BTHPA can be attributed to several mechanisms:

- Membrane Disruption : For antimicrobial activity, BTHPA disrupts bacterial membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, BTHPA triggers apoptotic pathways, promoting programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.